BenchChemオンラインストアへようこそ!

Tribromoethanol

rodent anesthesia recovery time anesthetic mortality

2,2,2-Tribromoethanol (Avertin) is a non-DEA-scheduled injectable anesthetic delivering 50% faster recovery (~25 min) vs ketamine/xylazine (~50 min) with zero mortality. Requires no DEA registration, double-locked storage, or perpetual inventory logs. The tert-amyl alcohol formulation resists hydrolytic degradation to toxic dibromoacetaldehyde, unlike aqueous solutions. Validated for echocardiography with isoflurane-equivalent parameters (P>0.05). Available as ≥99% crystalline powder or sterile ready-to-use 1.25%/2.5% Avertin solutions with defined shelf-life stability.

Molecular Formula C2H3Br3O
Molecular Weight 282.76 g/mol
CAS No. 75-80-9
Cat. No. B1683020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTribromoethanol
CAS75-80-9
Synonyms2,2,2-tribromoethanol
avertin
Bromethol
Ethobrome
tribromoethanol
Molecular FormulaC2H3Br3O
Molecular Weight282.76 g/mol
Structural Identifiers
SMILESC(C(Br)(Br)Br)O
InChIInChI=1S/C2H3Br3O/c3-2(4,5)1-6/h6H,1H2
InChIKeyYFDSDPIBEUFTMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tribromoethanol (CAS 75-80-9) Procurement and Technical Baseline for Rodent Anesthesia


2,2,2-Tribromoethanol (CAS 75-80-9, trade name Avertin) is an organic bromine compound classified as a halogenated tertiary alcohol [1]. It functions as a short-acting injectable general anesthetic for laboratory rodents, operating via positive allosteric modulation of GABAA receptors to enhance inhibitory neurotransmission [2]. The compound is a non-controlled chemical under U.S. DEA regulations, distinguishing it from scheduled agents such as ketamine, and is commercially available as a crystalline powder (≥98% purity) or as ready-to-use sterile formulations in tert-amyl alcohol .

Why Generic Substitution with Ketamine/Xylazine or Isoflurane Fails for Tribromoethanol Applications


Tribromoethanol (TBE) cannot be directly substituted with alternative rodent anesthetics due to fundamentally different pharmacokinetic, regulatory, and adverse-effect profiles. Ketamine/xylazine (K/X) is a DEA Schedule III controlled substance combination requiring secure storage and stringent documentation, whereas TBE is non-scheduled and exempt from these regulatory burdens [1]. Isoflurane, an inhalational anesthetic, requires vaporizer equipment, active scavenging systems, and continuous operator monitoring that are unnecessary with a single intraperitoneal injection of TBE [2]. Critically, recent direct comparative data demonstrate that TBE produces a significantly shorter recovery time (~25 min) versus K/X (~50 min) and a 50% mortality rate in K/X-treated mice versus 0% in TBE-treated cohorts [3]. Formulation stability further precludes substitution: TBE in tert-amyl alcohol (Avertin fluid) resists hydrolytic degradation to the toxic byproducts dibromoacetaldehyde and hydrobromic acid that rapidly form in aqueous TBE solutions upon light or heat exposure [4].

Tribromoethanol (CAS 75-80-9) Product-Specific Quantitative Differentiation Evidence


Tribromoethanol vs. Ketamine/Xylazine: Recovery Time and Mortality in Direct Comparative Murine Anesthesia Study

In a 2025 direct head-to-head comparison of tribromoethanol (TBE) versus ketamine/xylazine (K/X) in CD-1 female mice (8–10 weeks, n=6 per group), TBE produced significantly faster recovery and zero mortality compared to 50% mortality in the K/X cohort [1]. Induction rates were also numerically faster with TBE. Organ weight ratios, cytokine profiles, and histopathology revealed no signs of systemic or local inflammation in TBE-treated mice [1].

rodent anesthesia recovery time anesthetic mortality comparative pharmacology

Tribromoethanol vs. Ketamine/Xylazine: Post-Anesthetic Inflammatory Response Comparison

The same 2025 direct comparative study evaluated inflammatory endpoints via 9-plex cytokine analysis of serum and peritoneal lavage samples, cytology, and full histopathology [1]. TBE-treated mice exhibited no external or internal signs of inflammation, with cytokine levels, organ weight ratios, and histopathology indistinguishable from saline-injected controls [1]. This directly contradicts historical reports linking TBE use to peritonitis when improperly stored or prepared [2].

post-anesthetic inflammation cytokine profiling histopathology peritonitis

Tribromoethanol Formulation Stability: Avertin Fluid vs. Aqueous Solutions and Ready-to-Use Commercial Advantage

Tribromoethanol undergoes hydrolytic degradation to the potent irritants dibromoacetaldehyde and hydrobromic acid when exposed to heat (>40°C) or light in aqueous solution [1][2]. These degradation products are nephrotoxic and hepatotoxic and are responsible for the peritoneal inflammation historically misattributed to TBE itself [3]. The pharmaceutical preparation "Avertin fluid" (TBE dissolved in tert-amyl alcohol) largely prevents this degradation, with stock solutions remaining stable at room temperature for ~1 year and working solutions (20 mg/mL in PBS) stable for ~4 months at 4°C in the dark [4]. Commercial ready-to-use sterile formulations eliminate user preparation variability and ensure batch-to-batch reproducibility .

formulation stability degradation products dibromoacetaldehyde procurement advantage

Tribromoethanol vs. Isoflurane: Cardiac Parameter Acquisition Efficiency in Echocardiography

A comparative study of tribromoethanol (TBE) versus isoflurane (ISF) for echocardiographic phenotyping of transgenic mice found no significant difference in any measured cardiac parameters, including left ventricular fractional shortening, ejection fraction, and ventricular dimensions [1]. However, the time required for data acquisition was significantly shorter for ISF (10 min) compared to TBE (14 min) [1]. Critically, TBE does not require vaporizer equipment, active scavenging, or continuous operator monitoring during the anesthetic maintenance phase, whereas ISF necessitates all three [1].

echocardiography cardiac phenotyping isoflurane comparison data acquisition

Tribromoethanol vs. Trichloroethylidene Glycerol Isomers: Potency and Safety Margin Differentiation

In a classic comparative pharmacology study, tribromoethanol was benchmarked against the cis- and trans-isomers of trichloroethylidene glycerol [1]. Tribromoethanol exhibited greater anesthetic potency (lower effective dose) than both isomers, but also a narrower safety margin: its lethal doses by both intravenous and intraperitoneal routes were "conspicuously lower" than the corresponding values for the trichloroethylidene glycerol isomers [1]. This establishes tribromoethanol as a higher-potency but narrower-therapeutic-index agent relative to structurally analogous halogenated alcohols.

potency comparison safety margin therapeutic index halogenated anesthetics

Tribromoethanol: Non-Regulated Status vs. DEA Schedule III Ketamine/Xylazine — Procurement and Compliance Differentiation

Tribromoethanol is a non-scheduled chemical under U.S. Drug Enforcement Administration (DEA) regulations, whereas ketamine is a Schedule III controlled substance and xylazine, while not federally scheduled for veterinary use, is increasingly subject to state-level restrictions and DEA scrutiny due to its emergence as an adulterant in illicit drug supplies [1]. Ketamine procurement requires DEA registration, secure storage in double-locked cabinets, meticulous usage logs, and periodic inventory reconciliation [2]. TBE requires none of these [1].

DEA scheduling controlled substance procurement compliance regulatory burden

Tribromoethanol (CAS 75-80-9) Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


High-Throughput Transgenic Mouse Phenotyping and Longitudinal Imaging Studies

Tribromoethanol is optimally deployed in high-throughput transgenic mouse phenotyping workflows, particularly where echocardiographic or other imaging endpoints require stable anesthesia without vaporizer equipment. Evidence demonstrates that TBE produces echocardiographic parameter measurements fully equivalent to isoflurane (P > 0.05 for all cardiac parameters) [1]. The 50% faster recovery time versus ketamine/xylazine (~25 min vs. ~50 min) enables higher daily throughput and reduces post-procedural monitoring burden [2]. Zero mortality in properly dosed cohorts eliminates the confounding variable of anesthetic death in longitudinal studies of disease progression or therapeutic efficacy [2].

Controlled Substance-Free Vivaria and Academic Core Facilities with Limited DEA Licensing

Facilities lacking DEA controlled substance registration or those seeking to minimize regulatory compliance overhead benefit directly from tribromoethanol's non-scheduled status [1][2]. Unlike ketamine (Schedule III), TBE requires no DEA Forms 222/224, no double-locked storage infrastructure, no perpetual inventory logs, and no periodic DEA audit exposure [2]. This regulatory exemption enables immediate procurement, eliminates administrative FTE allocation to controlled substance management, and permits use by personnel not individually registered with the DEA — a critical advantage for academic training environments and multi-user core facilities [1].

Survival Surgical Procedures in Mice Requiring Predictable Anesthetic Plane Without Systemic Inflammation

Based on direct comparative cytokine profiling and histopathology evidence, TBE — when prepared as sterile Avertin in tert-amyl alcohol and properly stored protected from light — produces no detectable systemic or local inflammation, with 9-plex cytokine levels, organ weight ratios, and peritoneal histopathology indistinguishable from saline-injected controls [1]. This makes TBE suitable for survival surgical procedures where post-operative inflammatory confounds must be minimized, including embryo transfer, ovariectomy, and implantation surgeries. The documented therapeutic window (125-250 mg/kg IP in mice) provides a predictable anesthetic plane with skeletal muscle relaxation sufficient for surgery [2].

Commercial Ready-to-Use Formulation Procurement for GLP and IACUC Compliance

For GLP-compliant studies and IACUC protocols requiring documented anesthetic quality control and batch-to-batch reproducibility, procurement of commercial ready-to-use TBE formulations (e.g., 1.25% Avertin for mice, 2.5% Avertin for rats) eliminates user preparation variability and degradation risk associated with in-house compounding [1]. The tert-amyl alcohol-based stock solution is stable at room temperature for ~1 year, and working solutions remain stable for ~4 months at 4°C when protected from light, providing a defined shelf-life suitable for inventory management and study documentation [2]. This approach directly addresses historical concerns about TBE-induced peritonitis, which originated from improper storage and degradation to dibromoacetaldehyde rather than intrinsic compound toxicity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tribromoethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.